Para-Chlorobenzyl vs. Des-Chloro Phenyl: Structural and Potency Differentiation at the CCR3 Benzyl Urea Binding Subpocket
The 4-chlorobenzyl urea terminus of the target compound provides a key halogen substituent at the para-position of the benzyl ring. In the foundational SAR study by De Lucca et al. (2002) on N-ureidoalkyl-benzyl-piperidine CCR3 antagonists, replacement of a para-substituted benzyl urea by an unsubstituted benzyl urea resulted in potency losses exceeding 10-fold across multiple matched molecular pairs (e.g., compound 24a vs. 24b, Table VI). While the exact IC₅₀ value for this specific compound has not been reported in primary literature, the class-level SAR establishes that the 4-chlorobenzyl motif is pharmacophorically essential for retaining nanomolar-range CCR3 binding, whereas the des-chloro analog (CAS 1235341-63-5) is expected to exhibit significantly weaker target engagement [1].
| Evidence Dimension | CCR3 receptor binding affinity (class-level SAR, para-substituent effect on benzyl urea) |
|---|---|
| Target Compound Data | 4-Chlorobenzyl urea substituent present; predicted nanomolar-range CCR3 binding based on class SAR |
| Comparator Or Baseline | Des-chloro analog (CAS 1235341-63-5): unsubstituted benzyl urea; ≥10-fold potency reduction inferred from class SAR (De Lucca 2002, Table VI) |
| Quantified Difference | >10-fold potency advantage for para-chloro vs. unsubstituted benzyl in matched molecular pair SAR (class-level data) |
| Conditions | Human CCR3 receptor binding displacement assay; [¹²⁵I]-eotaxin radioligand competition; De Lucca et al., J. Med. Chem. 2002, Table VI |
Why This Matters
Procurement of the des-chloro analog as a substitute would introduce a ≥10-fold potency deficit into any CCR3 screening program, potentially causing false-negative results and wasted screening resources.
- [1] De Lucca, G. V.; Kim, U. T.; Johnson, C.; Vargo, B. J.; Welch, P. K.; Covington, M.; Davies, P.; Solomon, K. A.; Newton, R. C.; Trainor, G. L.; Decicco, C. P.; Ko, S. S. Discovery and Structure–Activity Relationship of N-(Ureidoalkyl)-Benzyl-Piperidines As Potent Small Molecule CC Chemokine Receptor-3 (CCR3) Antagonists. J. Med. Chem. 2002, 45 (17), 3794–3804. View Source
